1,1-dioxothiophene-3-carboxylic acid
Overview
Description
1,1-dioxothiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring with a carboxylic acid group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dioxothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thiophene-3-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or peracids . The reaction typically requires controlled conditions to ensure complete oxidation without over-oxidation or degradation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene-3-carboxylic acid 1,1-dioxide often involves large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum can facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol or sulfide compounds .
Scientific Research Applications
1,1-dioxothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of thiophene-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The thiophene ring can undergo electrophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid 1,1-dioxide: Similar structure but with the carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Lacks the sulfone group, resulting in different reactivity and properties.
Benzothiophene-3-carboxylic acid: Contains a fused benzene ring, altering its electronic properties and reactivity.
Uniqueness
1,1-dioxothiophene-3-carboxylic acid is unique due to the presence of both the carboxylic acid and sulfone groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4S/c6-5(7)4-1-2-10(8,9)3-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJSHPANGLCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278981 | |
Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858240-97-7 | |
Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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